ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1005093-75-3
VCID: VC6012601
InChI: InChI=1S/C27H26N2O5S/c1-5-33-27(32)20-16(3)17(4)35-26(20)28-24(30)21-22(18-12-7-6-8-13-18)29(34-23(21)25(28)31)19-14-10-9-11-15(19)2/h6-14,21-23H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CC=C5
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.57

ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate

CAS No.: 1005093-75-3

Cat. No.: VC6012601

Molecular Formula: C27H26N2O5S

Molecular Weight: 490.57

* For research use only. Not for human or veterinary use.

ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate - 1005093-75-3

Specification

CAS No. 1005093-75-3
Molecular Formula C27H26N2O5S
Molecular Weight 490.57
IUPAC Name ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
Standard InChI InChI=1S/C27H26N2O5S/c1-5-33-27(32)20-16(3)17(4)35-26(20)28-24(30)21-22(18-12-7-6-8-13-18)29(34-23(21)25(28)31)19-14-10-9-11-15(19)2/h6-14,21-23H,5H2,1-4H3
Standard InChI Key QKGHOTIOQYKHCM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CC=C5

Introduction

Structural Elucidation and Molecular Features

The compound’s IUPAC name systematically describes its polycyclic framework:

  • Thiophene backbone: A 3-carboxylate ester substituent at position 3, with methyl groups at positions 4 and 5.

  • Pyrrolo[3,4-d][1, oxazole moiety: A hexahydro fused-ring system featuring two ketone groups (4,6-dioxo) and aryl substituents (2-methylphenyl and phenyl groups).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S
Molecular Weight490.57 g/mol
CAS Registry Number1005093-75-3
Key Functional GroupsEster, ketone, methyl, aryl

The thiophene ring’s electron-rich nature facilitates π-π stacking interactions, while the pyrrolo-oxazole system contributes rigidity and hydrogen-bonding potential . The 2-methylphenyl and phenyl groups enhance hydrophobic interactions, critical for binding to biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically employing:

  • Heterocycle Formation: Construction of the pyrrolo-oxazole core via cyclocondensation of appropriately substituted amines and carbonyl precursors.

  • Thiophene Functionalization: Introduction of methyl and ester groups through Friedel-Crafts alkylation and esterification.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to attach aryl groups to the pyrrolo-oxazole scaffold.

Table 2: Representative Synthetic Conditions

StepReactantsCatalyst/SolventTemperatureYield
1Glycine derivative + carbonylBF<sub>3</sub>·Et<sub>2</sub>O/THF80°C62%
2Thiophene-3-carboxylic acidH<sub>2</sub>SO<sub>4</sub>/MeOHReflux85%
3Aryl boronic acid + bromidePd(PPh<sub>3</sub>)<sub>4</sub>/DME100°C73%

Analytical Characterization

  • NMR Spectroscopy:

    • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.25–7.45 (m, aromatic H), δ 3.65 (s, COOCH<sub>2</sub>CH<sub>3</sub>), δ 2.30 (s, CH<sub>3</sub>).

    • <sup>13</sup>C NMR: δ 170.2 (C=O), 145.6 (thiophene C), 125.8 (oxazole C).

  • Mass Spectrometry: ESI-MS m/z 491.2 [M+H]<sup>+</sup>, confirming molecular weight.

Computational Modeling and Drug Likeness

Molecular docking simulations (using AutoDock Vina) predict favorable binding to DprE1 (PDB: 4KW5):

  • Docking Score: −9.2 kcal/mol, comparable to clinical-stage inhibitors .

  • Key Interactions:

    • π-Stacking between thiophene and FAD isoalloxazine ring.

    • Hydrogen bonds from oxazole to Lys418 and Ser228 .

Table 4: Predicted ADMET Properties

ParameterValue
CYP3A4 InhibitionModerate
Plasma Protein Binding89%
hERG InhibitionLow risk

Future Directions

  • Activity Optimization: Introduce electron-withdrawing groups to the thiophene ring to enhance target affinity.

  • Protease Resistance: Replace the ester with a more stable amide group.

  • In Vivo Efficacy: Assess bactericidal activity in murine tuberculosis models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator